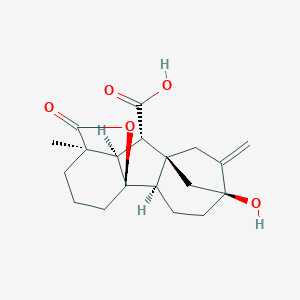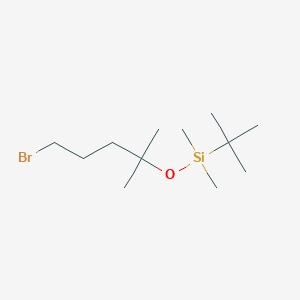
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane
Vue d'ensemble
Description
This section focuses on the background and significance of silicon-based compounds in chemical synthesis and material science. Silicon compounds, such as silanes, play a pivotal role in various applications due to their versatility and reactivity. The compound "(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane" is part of this broader class, implicating its potential utility in synthetic chemistry for modifications of polymers, surface treatments, and as a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related silane compounds typically involves Grignard reactions, hydroxyl-protection reactions, and capping of living polymer chains with specific silane agents. For instance, hydroxytelechelic polyisobutylenes were synthesized by end capping with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane, showcasing a method that could be adapted for the synthesis of the target compound (Jing Li et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of silane compounds typically involves NMR techniques, which confirm the structural integrity and composition of the synthesized compound. The detailed structure helps in understanding the reactivity and potential applications of the compound.
Chemical Reactions and Properties
Silane compounds undergo various chemical reactions, including polymerization, hydrolysis, and coupling reactions. For example, the reactivity of silicon compounds with organolithium compounds leads to a variety of products, indicative of the reactive versatility of silicon-centered compounds (M. Weidenbruch et al., 1983).
Applications De Recherche Scientifique
Synthesis and Properties of Polymers
Hydroxytelechelic Polyisobutylenes Synthesis : A study demonstrated the synthesis of hydroxytelechelic polyisobutylene by end capping with a similar compound, highlighting the role of low polymerization temperature in favoring the end-capping reaction and the superior acid resistance of resulting polyurethane compared to commercial ones (Jing Li et al., 2019).
Materials Engineering and Nanoparticle Synthesis
Emission-Tuned Nanoparticles : Research into heterodifunctional polyfluorenes for the synthesis of bright fluorescence emission nanoparticles utilizes bromo and silane compounds for chain growth polymerization, demonstrating the significance of these compounds in creating advanced materials with potential applications in bioimaging and sensing (Christoph S. Fischer et al., 2013).
Organic Synthesis
Silane-Based Antioxidants : A new antioxidant containing a 2,6-di-tert-butylphenolic moiety and an alkoxysilyl group was synthesized, showcasing the potential of silane derivatives in enhancing the stability of polymers against degradation (Tomáš Nedelčev et al., 2007).
Catalysis
Copper-Containing Polyoxometalate-Based Catalysts : A study utilized a silane compound in the oxidation of silanes to silanols, highlighting the cooperative catalysis between metal sites and polyoxometalate precursors for efficient transformations, important for chemical synthesis and industrial applications (Xinyi Ma et al., 2022).
Propriétés
IUPAC Name |
(5-bromo-2-methylpentan-2-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrOSi/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h8-10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQAZJRLBNGMBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


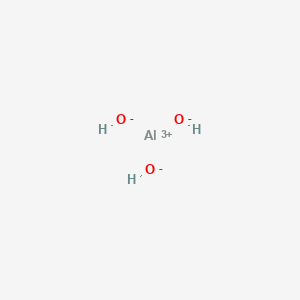
![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)
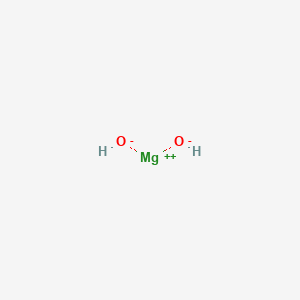
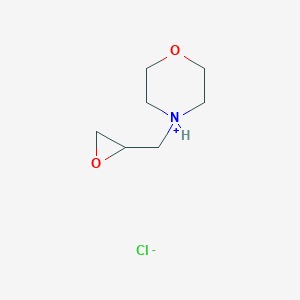
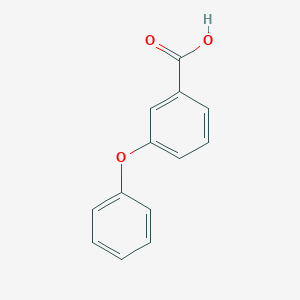
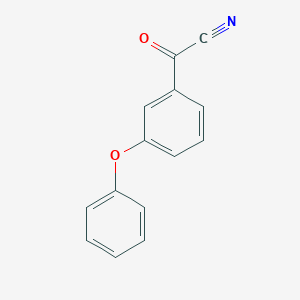
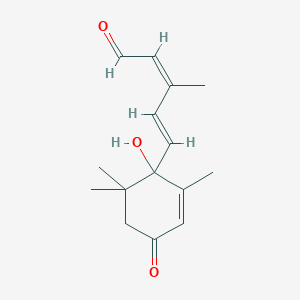
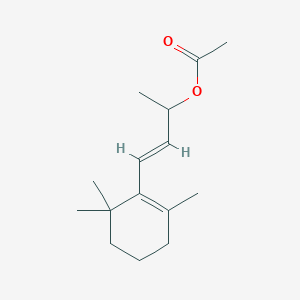
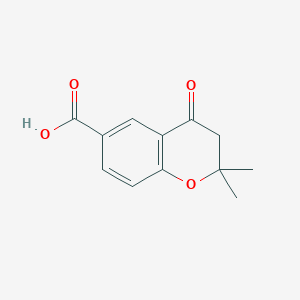
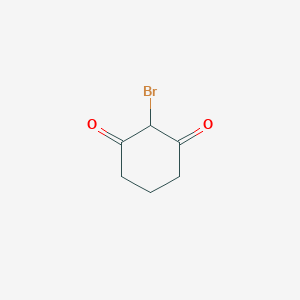
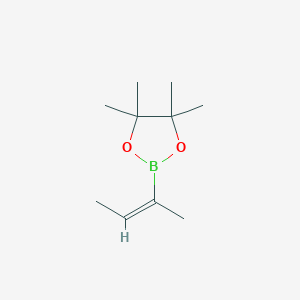
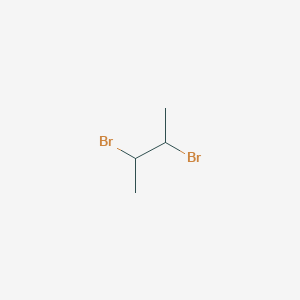
![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)
